An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-(4-Bromocyclohex-3-en-1-yl)ethanone
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-(4-Bromocyclohex-3-en-1-yl)ethanone
Abstract
1-(4-Bromocyclohex-3-en-1-yl)ethanone is a bifunctional synthetic building block of significant interest to researchers in organic synthesis and drug development.[1] Its unique structure, featuring a reactive vinyl bromide and a versatile ketone moiety on a cyclohexene scaffold, offers multiple avenues for complex molecular construction.[1] This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in the laboratory.
Structural Characteristics and Physicochemical Properties
1-(4-Bromocyclohex-3-en-1-yl)ethanone, with the CAS Registry Number 651358-93-9, possesses a molecular formula of C₈H₁₁BrO and a molecular weight of 203.08 g/mol .[1] The molecule's architecture is centered on a cyclohexene ring. Key structural features include an acetyl group at the C-1 position and a bromine atom at the C-4 position, which is part of a vinyl bromide functional group. This arrangement makes the bromine atom allylic to the double bond, a critical feature that profoundly influences its reactivity.[1]
The presence of both an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic attack (C-Br bond) allows for selective and sequential chemical transformations.[1] The electronic properties are governed by the electron-withdrawing inductive effects of both the bromine and oxygen atoms, while the carbonyl group also exhibits resonance effects.[1]
Table 1: Physicochemical Properties of 1-(4-Bromocyclohex-3-en-1-yl)ethanone
| Property | Value | Source(s) |
| CAS Number | 651358-93-9 | [1] |
| Molecular Formula | C₈H₁₁BrO | [1] |
| Molecular Weight | 203.08 g/mol | [1] |
| IUPAC Name | 1-(4-bromocyclohex-3-en-1-yl)ethanone | [1] |
| Appearance | Colorless to pale yellow liquid or crystalline solid | [1] |
| Solubility | Moderately soluble in dichloromethane, chloroform, THF; limited solubility in water. | [1] |
| SMILES | CC(=O)C1CCC(=CC1)Br | [1] |
| InChIKey | MFZYGUCXBQSIAS-UHFFFAOYSA-N | [1] |
Synthesis Methodologies
The laboratory-scale synthesis of 1-(4-Bromocyclohex-3-en-1-yl)ethanone is typically a multi-step process that requires careful control of reaction conditions to achieve desired selectivity. A common and logical pathway begins with the controlled bromination of a cyclohexene precursor, followed by the introduction of the acetyl group.
Protocol: Representative Synthesis
This protocol is a representative example based on established chemical principles for this class of compounds.
Step 1: Controlled Bromination of Cyclohexene The foundational step involves the selective mono-bromination of cyclohexene. The causality for using low temperatures (e.g., -10°C to 0°C) is to mitigate side reactions, such as di-bromination, and to favor the desired allylic bromination product.[1]
-
Dissolve cyclohexene in an inert solvent, such as dichloromethane (CH₂Cl₂), in a three-neck flask equipped with a dropping funnel and a thermometer.
-
Cool the reaction mixture to between -10°C and 0°C using an ice-salt or dry ice/acetone bath.
-
Slowly add a solution of bromine (Br₂) in CH₂Cl₂ dropwise to the cooled solution with vigorous stirring. The rate of addition should be controlled to maintain the low temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude brominated intermediate.
Step 2: Introduction of the Acetyl Group Following the formation of the brominated cyclohexene, the acetyl group is introduced. This can be achieved through various methods, including Friedel-Crafts acylation or related reactions, to yield the final product.
Causality Note: The choice of subsequent steps depends on the precise starting material and desired regioselectivity. The above bromination is a general illustration; a more specific route to the target molecule would likely involve starting with 4-vinylcyclohexene or a related precursor to ensure correct functional group placement.
Chemical Reactivity and Mechanistic Insights
The synthetic value of 1-(4-Bromocyclohex-3-en-1-yl)ethanone stems from the distinct reactivity of its two primary functional groups.
Reactivity of the Vinyl Bromide
The bromine atom is positioned at an allylic carbon, which significantly enhances its reactivity as a leaving group in nucleophilic substitution reactions compared to its saturated analogue, 1-(4-bromocyclohexyl)ethanone.[1] This heightened reactivity is due to the resonance stabilization of the resulting allylic carbocation intermediate or the transition state in Sₙ1 or Sₙ2 reactions, respectively.
Nucleophilic Substitution: The compound readily reacts with a wide range of nucleophiles.[1]
-
Oxygen Nucleophiles: Hydroxides and alkoxides can be used to introduce hydroxyl or ether functionalities.
-
Nitrogen Nucleophiles: Amines and azides can be employed to form substituted amines and azides, respectively.[1]
-
Carbon Nucleophiles: Cyanide or organometallic reagents (e.g., Grignard or organocuprates) can form new carbon-carbon bonds.[1]
Diagram 1: Sₙ2' Reaction Pathway. A common mechanism for allylic systems.
Palladium-Catalyzed Cross-Coupling: Vinyl bromides are excellent substrates for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck reactions. These reactions allow for the formation of C-C bonds with high efficiency and functional group tolerance. More advanced transformations, such as a palladium-catalyzed C-N coupling to form an enamine followed by an in-situ Michael addition, demonstrate a novel cine-substitution pattern, expanding the synthetic possibilities beyond simple ipso-substitution.[2][3]
Reactivity of the Carbonyl Group
The ketone functionality undergoes the full range of typical carbonyl reactions.[1] This allows for a second, orthogonal handle for molecular elaboration.
-
Reduction: The ketone can be selectively reduced to a secondary alcohol using hydride donors like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]
-
Nucleophilic Addition: Grignard reagents or organolithium compounds add to the carbonyl carbon to form tertiary alcohols.[1]
-
Iminium/Enamine Formation: Reaction with primary or secondary amines can yield imines or enamines, respectively, which are valuable intermediates for further C-C bond formation.[1]
-
Michael Addition: As a cyclohexenone derivative, the α,β-unsaturated system is susceptible to conjugate or Michael additions, a powerful tool for ring formation and functionalization.[4][5]
Diagram 2: Selective Sequential Reaction Workflow. Illustrates the orthogonal reactivity of the two functional groups.
Applications in Research and Development
The bifunctional nature of 1-(4-Bromocyclohex-3-en-1-yl)ethanone makes it a valuable intermediate in several areas of chemical synthesis.
-
Synthesis of Complex Molecules: It serves as a key building block for constructing natural product analogues that contain a cyclohexene core.[1]
-
Medicinal Chemistry: The cyclohexene scaffold is present in many biologically active molecules. This compound provides a versatile starting point for generating libraries of novel compounds for drug discovery programs.[1] Its derivatives have been explored for potential biological activities.[1]
-
Carbocyclic Nucleosides: The structure is well-suited for the preparation of carbocyclic nucleosides, where a carbocyclic ring replaces the sugar moiety of natural nucleosides.[1]
Safety and Handling
As with any reactive chemical, proper safety protocols must be observed when handling 1-(4-Bromocyclohex-3-en-1-yl)ethanone.
-
Hazards: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6] All handling should be performed in a well-ventilated fume hood.
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[6][7]
-
Skin Contact: Immediately wash off with soap and plenty of water.[6][7]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes and consult a physician.[6][7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and call a Poison Control Center or doctor immediately.[7]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9]
-
Disposal: Dispose of this material and its container at a licensed professional waste disposal service, observing all federal, state, and local environmental regulations.[8]
References
-
Wikipedia. Cyclohexenone. Available at: [Link]
-
Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Organic & Biomolecular Chemistry, 3(17), 3094-3095. Available at: [Link]
-
Kabalka, G. W., Sastry, K. A. R., Knapp, F. F., & Srivastava, P. C. (1983). Synthesis of Vinyl Bromides Via Reaction of Vinyl Boronic Acids with Sodium Bromide. Synthetic Communications, 13(12), 1027-1032. Available at: [Link]
-
JoVE. (2023). Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation. Available at: [Link]
-
Wikipedia. Vinyl bromide. Available at: [Link]
-
Mignolet, B., et al. (2016). Photochemical Reactions of Cyclohexanone: Mechanisms and Dynamics. The Journal of Physical Chemistry A, 120(35), 6944-6954. Available at: [Link]
-
Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C–N coupling/Michael addition reactions. Organic & Biomolecular Chemistry, 3, 3094-3095. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of cyclohexenones. Available at: [Link]
-
Arnold, R. T., & Showell, J. S. (1957). Some Reactions of Δ2-Cyclohexenone, Including the Synthesis of Bicyclo(2,2,2)-octanedione-2,6. Journal of the American Chemical Society, 79(2), 419-422. Available at: [Link]
-
Aaron Chemicals LLC. (2024). Safety Data Sheet - 1-(4-Bromocyclohex-3-en-1-yl)ethanone. Available at: [Link]
-
Thermo Fisher Scientific. (2012). Safety Data Sheet - Bromocyclohexane. Available at: [Link]
Sources
- 1. 1-(4-Bromocyclohex-3-en-1-yl)ethanone (651358-93-9) for sale [vulcanchem.com]
- 2. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions [organic-chemistry.org]
- 3. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C–N coupling/Michael addition reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Cyclohexenone - Wikipedia [en.wikipedia.org]
- 5. Video: Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation [jove.com]
- 6. aaronchem.com [aaronchem.com]
- 7. echemi.com [echemi.com]
- 8. gustavus.edu [gustavus.edu]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
